molecular formula C32H45N5O4 B1638284 Desocriptine

Desocriptine

Cat. No.: B1638284
M. Wt: 563.7 g/mol
InChI Key: OPAVODIYXVLOOM-XAOZLXPPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desocriptine (CAS: 66759-48-6) is an orally administered pharmaceutical compound with the molecular formula C₃₂H₄₅N₅O₄, primarily indicated for pituitary-related disorders .

Properties

Molecular Formula

C32H45N5O4

Molecular Weight

563.7 g/mol

IUPAC Name

(6aS,9R,10aR)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-5-oxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C32H45N5O4/c1-6-19(4)26-17-36-12-8-11-27(36)32(40)37(26)30(39)31(41-32,18(2)3)34-29(38)21-13-23-22-9-7-10-24-28(22)20(15-33-24)14-25(23)35(5)16-21/h7,9-10,15,18-19,21,23,25-27,33,40H,6,8,11-14,16-17H2,1-5H3,(H,34,38)/t19-,21+,23+,25-,26+,27-,31+,32-/m0/s1

InChI Key

OPAVODIYXVLOOM-XAOZLXPPSA-N

SMILES

CCC(C)C1CN2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O

Isomeric SMILES

CC[C@H](C)[C@H]1CN2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O

Canonical SMILES

CCC(C)C1CN2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Insights

  • Nitrogen Content: this compound’s five nitrogen atoms distinguish it from simpler analogs like Desvenlafaxine (1 N) or Desogestrel (0 N).
  • Molecular Weight : At ~563.7 g/mol , this compound is significantly larger than Desomorphine (271.4 g/mol) or Desvenlafaxine (263.4 g/mol), which may influence blood-brain barrier permeability and half-life.
  • Therapeutic Targets: Unlike Desogestrel (hormonal contraception) or Desonide (anti-inflammatory), this compound’s pituitary indication implies a niche role in regulating growth hormone, prolactin, or adrenocorticotropic hormone (ACTH).

Pharmacokinetic and Clinical Comparisons

  • Oral Administration : All listed compounds are orally bioavailable, but this compound’s efficacy in pituitary regulation may require sustained-release formulations due to its size.
  • Safety Profiles : Desomorphine and Desmethylmoramide carry risks of opioid dependence, whereas this compound’s side effects (undocumented in available evidence) likely relate to endocrine disruption, such as hyperprolactinemia or adrenal suppression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.